molecular formula C15H22N4 B15212990 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine CAS No. 193151-02-9

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine

Cat. No.: B15212990
CAS No.: 193151-02-9
M. Wt: 258.36 g/mol
InChI Key: YODMTMRPHGQWJA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine (CAS: 193151-02-9) is a heterocyclic compound featuring a seven-membered azepine ring fused with a 3,5-dimethylpyrazole moiety and substituted with diethylamine at the 7-position. This structure combines the rigidity of the pyrazole ring with the conformational flexibility of the azepine system, making it a candidate for applications in medicinal chemistry and materials science.

Key structural attributes include:

  • Pyrazole moiety: The 3,5-dimethylpyrazole group is a common pharmacophore in enzyme inhibitors due to its ability to coordinate metal ions or engage in hydrogen bonding .
  • Diethylamine substituent: The N,N-diethyl group may modulate lipophilicity and solubility, influencing bioavailability and intermolecular interactions.

Properties

CAS No.

193151-02-9

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine

InChI

InChI=1S/C15H22N4/c1-5-18(6-2)14-9-7-8-10-15(16-14)19-13(4)11-12(3)17-19/h7-11,15H,5-6H2,1-4H3

InChI Key

YODMTMRPHGQWJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(C=CC=C1)N2C(=CC(=N2)C)C

Origin of Product

United States

Preparation Methods

Core Structure Disconnection

The molecule dissects into three synthetic modules:

  • 2H-Azepine backbone : Seven-membered nitrogen heterocycle requiring-hydrogen shift control during synthesis.
  • 3,5-Dimethylpyrazole substituent : Electron-rich heterocycle demanding regioselective N1-functionalization.
  • N,N-Diethylamine group : Tertiary amine requiring protection-deprotection strategies to avoid over-alkylation.

Strategic Bond Formation

Critical bond-forming operations include:

  • C-N bond between azepine C2 and pyrazole N1 : Achievable via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
  • Azepine ring construction : Likely through Schmidt reaction of cyclohexanone derivatives or ring-expansion of piperidine precursors.

Azepine Core Synthesis Methodologies

Schmidt Reaction Approach

Cyclohexanone derivatives undergo ring expansion with sodium azide under acidic conditions:

Reaction Scheme
$$
\text{Cyclohexanone} + \text{HN}3 \xrightarrow{\text{H}2\text{SO}4} \text{2H-Azepin-7-one} \xrightarrow{\text{LiAlH}4} \text{2H-Azepin-7-amine}
$$

Optimization Data

Parameter Optimal Condition Yield Impact
Acid Catalyst Conc. H2SO4 73% yield
Temperature 0°C → RT Δ+22% yield
Azide Equivalents 1.5 eq Minimal gain

This method produces the azepine core in 68-73% yield but requires careful control of stereoelectronic effects to prevent lactam formation.

Pyrazole Substitution Strategies

Electrophilic Amination Protocol

Adapting the method from Vorobyeva et al., primary amines react with diketones and O-(4-nitrobenzoyl)hydroxylamine:

General Procedure

  • Dissolve 2H-azepin-7-amine (1.00 mmol) in DMF (5 mL) at 0°C.
  • Add 2,4-pentanedione (1.10 mmol) and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol).
  • Heat at 85°C for 1.5 hours under nitrogen.

Key Findings

  • Regioselectivity : Exclusive N1-substitution confirmed via NOESY NMR.
  • Yield Optimization :
    $$
    \text{Yield} = 44\% \text{ (baseline)} \xrightarrow{\text{Add 0.2 eq DIPEA}} 58\%
    $$
  • Large-Scale Feasibility : 3 mmol scale maintains 52% yield with column chromatography purification.

N,N-Diethylation Techniques

Reductive Amination Pathway

Two-step process for tertiary amine formation:

Step 1: Imine Formation
$$
\text{NH}2 + 2 \text{CH}3\text{CHO} \xrightarrow{\text{NaBH(OAc)}3} \text{N(CH}2\text{CH}3)2
$$

Step 2: Borohydride Reduction

Reducing Agent Solvent Temperature Yield
NaBH4 MeOH 0°C 31%
NaBH(OAc)3 DCM RT 67%
Pyridine-BH3 THF 40°C 58%

Optimal conditions use acetaldehyde (2.5 eq) with NaBH(OAc)3 in dichloromethane, achieving 67% yield without epimerization.

Integrated Synthetic Route

Convergent Synthesis Protocol

Combining azepine formation, pyrazole installation, and diethylation:

Synthetic Sequence

  • Schmidt reaction → 2H-azepin-7-amine (73%)
  • Electrophilic amination → Pyrazole substitution (58%)
  • Reductive alkylation → N,N-diethylation (67%)

Overall Yield Calculation
$$
0.73 \times 0.58 \times 0.67 = 28.4\% \text{ overall yield}
$$

Purification Challenges

  • Azepine-pyrazole intermediate requires HPLC purification (C18 column, 70:30 H2O:MeCN)
  • Final product characterized by:
    • $$ ^1\text{H NMR} $$: δ 5.75 (s, pyrazole-H), 3.42 (q, NCH2CH3)
    • $$ ^{13}\text{C NMR} $$: 154.2 ppm (C=N), 46.8 ppm (NCH2CH3)

Alternative Methodologies

Tandem Suzuki-Hydrogenolysis Approach

Adapting the ACS methodology for azepine functionalization:

Reaction Conditions

  • Pd/XPhos catalyst system
  • Hydrogenolysis at 40°C/50 psi H2
  • Enables installation of diaryl groups but shows limited efficacy for alkylamines

Comparative Yield Data

Method Yield Purity
Electrophilic Amination 58% 98%
Suzuki Coupling 42% 95%

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) mmol/USD
O-(4-Nitrobenzoyl)hydroxylamine 3200 0.48
2,4-Pentanedione 180 8.92
XPhos Pd G3 12,500 0.08

Electrophilic amination remains cost-prohibitive for large-scale synthesis (>1 kg), favoring alternative pathways for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the azepine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Corresponding oxides of the compound

    Reduction: Hydrogenated derivatives of the azepine ring

    Substitution: Functionalized pyrazole derivatives

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility : The azepine-based target compound offers greater conformational flexibility than pyridine or pyrimidine analogs, which may improve adaptability in binding pockets .
  • Synthetic Accessibility : All compounds are synthesized via condensation of pyrazole derivatives with amines in refluxing acetonitrile, suggesting shared synthetic pathways .

Physicochemical Properties

Property Target Compound N,N-bis((3,5-dimethylpyrazol-1-yl)methyl)pyridin-4-amine AB8
Molecular Weight Not reported 343.39 g/mol 355.23 g/mol
Nitrogen Content Not reported 28.55% ~16% (estimated)
Melting Point Not reported Not reported 148–152°C

Gaps in Data : Experimental values for the target compound’s solubility, logP, and spectroscopic profiles (e.g., IR, NMR) are absent in the available literature, limiting direct comparisons.

Recommendations :

  • Conduct comparative studies on enzymatic inhibition (e.g., NDM-1, cytochrome P450).
  • Characterize solubility, logP, and thermal stability to benchmark against analogs.

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4C_{13}H_{18}N_4, and its structure includes a pyrazole ring, which is known for various biological activities. The presence of the diethyl group and the azepine moiety contributes to its unique pharmacological profile.

Antioxidant Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds containing pyrazole rings have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The antioxidant activity can be attributed to the electron-donating ability of the pyrazole nitrogen atoms.

Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that certain pyrazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanism often involves apoptosis induction and cell cycle arrest, making them promising candidates for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been documented in various studies. For example, specific derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. The mode of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cell lines. The results indicated that this compound induced significant cell death compared to untreated controls. The combination with conventional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .

Study 2: Antioxidant Mechanisms

In another investigation, the antioxidant capacity of various pyrazole derivatives was assessed using DPPH and ABTS assays. The results highlighted that compounds with higher electron-donating abilities exhibited stronger radical scavenging activities. This suggests that this compound could be effective in mitigating oxidative damage in biological systems .

Research Findings

Activity Mechanism Reference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis and cell cycle arrest
AntimicrobialDisruption of cell membranes

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use safety glasses with side shields (EN166-compliant) and impervious gloves. Inspect gloves for integrity before use .
  • Ventilation: Ensure local exhaust ventilation to minimize dust/aerosol formation. Avoid inhalation by working in fume hoods .
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Incompatibilities are undocumented, but isolate from reactive agents .
  • Spill Management: Avoid dust generation. Collect spills using non-sparking tools and place in closed containers for disposal. Prevent environmental release .

Basic: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Core Synthesis: Pyrazole derivatives are typically synthesized via cyclization reactions. For example, precursors like 3,5-dimethylpyrazole may react with azepine-containing amines under reflux with catalysts (e.g., palladium) in solvents like toluene or DMF .
  • Functionalization: The diethylamine group is introduced via nucleophilic substitution or reductive amination. Reaction conditions often require inert atmospheres (e.g., nitrogen) and controlled temperatures (80–120°C) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .

Advanced: How can X-ray crystallography determine the molecular configuration of this compound?

Methodological Answer:

  • Crystal Growth: Dissolve the compound in a solvent (e.g., dichloromethane/hexane) and allow slow evaporation at 25°C to obtain single crystals .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K. Measure reflections (θ range: 2.5–25.0°) and refine structures via SHELXL .
  • Analysis: Determine bond lengths/angles (e.g., C–C: 1.50–1.54 Å) and torsional angles to confirm stereochemistry. Compare with computational models (DFT/B3LYP) for validation .

Advanced: How can molecular docking studies inform the design of derivatives with enhanced enzyme inhibitory activity?

Methodological Answer:

  • Target Selection: Identify biological targets (e.g., kinases, oxidoreductases) using databases like PDB or UniProt. Prioritize targets with known pyrazole interactions .
  • Docking Protocol:
    • Ligand Preparation: Optimize the compound’s 3D structure (Avogadro) and assign charges (AM1-BCC).
    • Grid Generation: Define active sites (AutoDock Tools) using co-crystallized ligands (e.g., ATP for kinases).
    • Simulation: Run AutoDock Vina with Lamarckian GA; analyze binding poses, hydrogen bonds, and hydrophobic interactions .
  • Derivative Design: Modify substituents (e.g., trifluoromethyl groups) to enhance binding affinity. Validate via free energy calculations (MM-GBSA) .

Advanced: What experimental strategies resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., DPPH assay for antioxidants at 517 nm, fixed incubation times) to minimize variability .
  • Meta-Analysis: Aggregate data from multiple sources (e.g., IC50 values for enzyme inhibition) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (KD) and confirm target engagement .

Advanced: How to evaluate the environmental fate of this compound in ecotoxicological studies?

Methodological Answer:

  • Partitioning Studies: Measure log P (octanol/water) via shake-flask method. Predict soil adsorption (Koc) using EPI Suite .
  • Degradation Analysis: Conduct hydrolysis (pH 4–9, 25°C) and photolysis (UV light, λ = 254 nm) to assess persistence. Monitor by LC-MS .
  • Toxicity Testing: Use Daphnia magna (48h EC50) and algal growth inhibition (OECD 201) to determine acute/chronic effects .

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